molecular formula C15H29N3O2 B7986687 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7986687
M. Wt: 283.41 g/mol
InChI Key: KATVMCCUPJFUHQ-CYBMUJFWSA-N
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Description

This compound is a chiral tertiary carbamate featuring a piperidine ring substituted with a 2-aminoethyl group at the 3-position and a cyclopropyl-carbamic acid tert-butyl ester moiety. Its (R)-configuration at the chiral center distinguishes it from stereoisomers and analogs. The cyclopropyl group may contribute to conformational rigidity, while the 2-aminoethyl side chain offers reactivity for further derivatization. This molecule is likely used as a synthetic intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) or protease inhibitor pathways .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18(12-6-7-12)13-5-4-9-17(11-13)10-8-16/h12-13H,4-11,16H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATVMCCUPJFUHQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H]1CCCN(C1)CCN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amine group using a tert-butyl carbamate, followed by the formation of the piperidine ring through cyclization reactions. The cyclopropyl group is then introduced via cyclopropanation reactions, and the final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or ester groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Stereoisomeric Counterparts

  • [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 110187-51-4): Molecular Formula: Identical (C₁₅H₂₉N₃O₂) to the (R)-isomer. For example, in receptor-ligand interactions, enantiomers may exhibit divergent pharmacological profiles. Commercial Status: Available from Parchem Chemicals with ISO certification, indicating standardized quality .

Structural Analogs from CymitQuimica (2025 Catalog)

The following analogs (discontinued) highlight variations in substituents and scaffold positioning:

Compound Name Molecular Formula Key Features
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester C₁₅H₂₉N₃O₂ Piperidin-2-yl substitution; methyl group replaces cyclopropyl.
N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-cyclopropyl-acetamide C₁₇H₂₈N₄O₂ Acetamide replaces carbamate; amino-propionyl adds a peptide-like linkage.
[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester C₁₉H₃₂N₄O₃ Piperidin-4-yl substitution; amino-propionyl extends side-chain length.

Key Observations :

  • Substituent Position : Piperidin-2-yl or 4-yl analogs (vs. 3-yl in the target compound) alter spatial accessibility for interactions.
  • Functional Groups : Replacement of the carbamate with acetamide (e.g., second analog) reduces steric bulk but may compromise metabolic stability.
  • Side Chains: Amino-propionyl groups introduce hydrogen-bonding capacity, which could enhance target engagement but complicate synthesis.

Critical Notes

  • Discontinuation of Analogs : CymitQuimica’s analogs are marked "discontinued," possibly due to instability, low demand, or synthesis hurdles .
  • Stereochemical Impact : The (R)-vs-(S) configuration could lead to significant differences in bioactivity, warranting enantioselective studies.
  • Industrial Relevance : The simpler structure of the target compound may offer advantages in scalability compared to the high-molecular-weight synthetic analog .

Biological Activity

The compound [(R)-1-(2-amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and research findings.

Molecular Characteristics

  • Chemical Formula : C15H31N3O2
  • Molecular Weight : 285.43 g/mol
  • CAS Number : 1353972-67-4

The structure of the compound features a piperidine ring with an aminoethyl side chain, a cyclopropyl group, and a tert-butyl carbamate moiety, which contributes to its biological activity.

Structure-Activity Relationship (SAR)

The design of carbamate derivatives often hinges on their ability to mimic peptide bonds while enhancing stability against enzymatic degradation. The incorporation of the cyclopropyl group is hypothesized to influence receptor binding affinity and selectivity.

Research suggests that carbamate derivatives like this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of neurotransmitter systems.

Pharmacological Studies

  • In Vitro Studies : Initial studies indicate that the compound exhibits significant binding affinity for specific receptors associated with neurotransmission. For example, it has been evaluated for its potential as a selective antagonist at the human vasopressin V1a receptor, showing promising results in receptor binding assays .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound. Preliminary data suggest effective central nervous system (CNS) penetration, which is critical for drugs targeting neurological conditions .

Case Studies

Several studies have explored the therapeutic potential of similar compounds:

  • A study on fluoro-substituted piperidine derivatives revealed their efficacy in modulating vasopressin receptors, leading to improved outcomes in models of anxiety and depression .
  • Another investigation highlighted the role of carbamate-based compounds in inhibiting proteases relevant to viral infections, suggesting a broader therapeutic application beyond CNS disorders .

Biological Activity Overview

Activity Type Description Reference
Receptor BindingHigh affinity for V1a receptor
CNS PenetrationEffective in animal models
Enzyme InhibitionPotential protease inhibitors

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